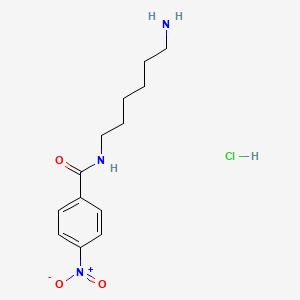
Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride: is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminohexyl group and a nitro group attached to the benzamide structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with 6-aminohexylamine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride can undergo oxidation reactions, particularly at the aminohexyl group, leading to the formation of corresponding oxides.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitro group or the aminohexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of nitro and aminohexyl groups on biological systems. It is often used in experiments involving enzyme inhibition and protein binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, leading to inhibition or activation of their functions. The aminohexyl group can facilitate binding to specific receptors or transporters, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]azo]-
- N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide
- Bis(6-aminohexyl)amine
Comparison:
- Benzamide, N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]azo]- has a similar structure but contains an additional dimethylamino group, which can influence its chemical reactivity and biological activity.
- N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide contains a naphthalenesulfonamide group, which can alter its interaction with biological targets compared to Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride.
- Bis(6-aminohexyl)amine has two aminohexyl groups, which can enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications.
Eigenschaften
CAS-Nummer |
112757-49-0 |
|---|---|
Molekularformel |
C13H20ClN3O3 |
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c14-9-3-1-2-4-10-15-13(17)11-5-7-12(8-6-11)16(18)19;/h5-8H,1-4,9-10,14H2,(H,15,17);1H |
InChI-Schlüssel |
MMIYWTGREPAJTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCN)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




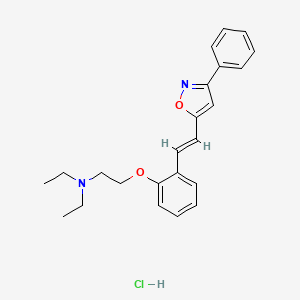
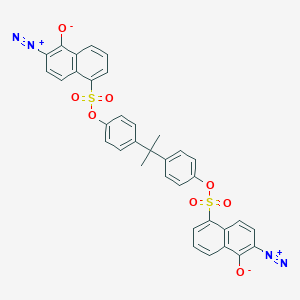

![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)
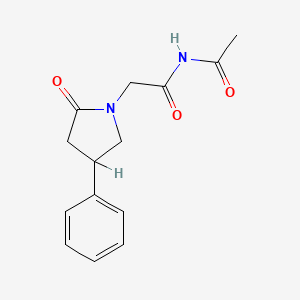
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
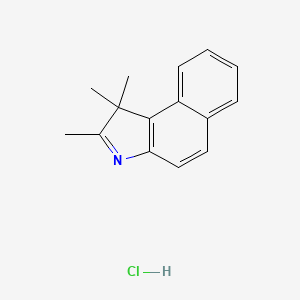
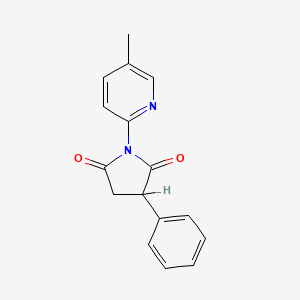
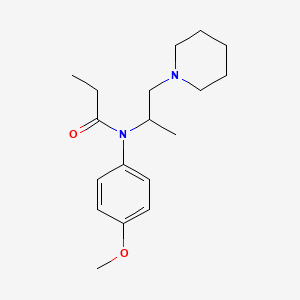
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)

